1-(4-氨基苯基)-3-环戊基脲

描述

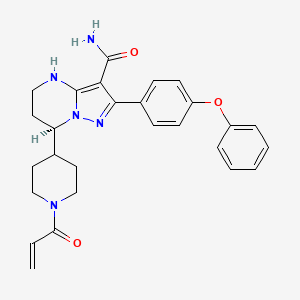

The compound “1-(4-Aminophenyl)-3-cyclopentylurea” likely contains an aminophenyl group and a cyclopentylurea group. Aminophenyl compounds are derivatives of phenylamine, which is an organic compound with a phenyl functional group attached to an amino group . Cyclopentylurea is a type of urea containing a cyclopentane moiety .

Synthesis Analysis

While specific synthesis methods for “1-(4-Aminophenyl)-3-cyclopentylurea” are not available, similar compounds are often synthesized through condensation reactions . For example, a solvent-free microwave-assisted four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles bearing a 4-aminophenyl substituent was studied by condensation of p-phenylenediamine, aryl diketone, benzaldehyde derivatives .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Aminophenyl)-3-cyclopentylurea” would depend on the specific conditions and reactants present. For instance, Schiff-base condensation reactions have proven to be an effective fabrication route for similar materials .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Aminophenyl)-3-cyclopentylurea” would depend on its specific structure. Similar compounds, such as 4-Aminophenyl, have been reported to have properties like being a white solid, having a floral odor, and being slightly soluble in cold water .科学研究应用

抗肿瘤活性

研究表明,与1-(4-氨基苯基)-3-环戊基脲相关的化合物,特别是2-(4-氨基苯基)苯并噻唑类化合物,表现出强大的抗肿瘤特性。已观察到这些化合物能诱导细胞色素P450 1A1活性,这对于它们的抗肿瘤效果至关重要,并在敏感的肿瘤细胞中形成DNA加合物。这些加合物的生成是这些化合物发挥抗肿瘤作用的关键机制,这一点在体外和体内研究中得到证实,特别是在乳腺癌和卵巢癌模型中(Leong et al., 2003)。

合成方法学

对于与1-(4-氨基苯基)-3-环戊基脲结构相关的化合物的新合成方法的开发具有重要意义。例如,合成3-(4-氨基苯基)环丙烷-1,1,2,2-四氰基乙烷,这是合成NVP-BEZ-235衍生物中的一个重要中间体,突显了简化这类化合物生产的持续努力。这种特定的合成方法从商业可获得的4-硝基苯甲醛开始,展示了对相关化合物高效合成途径的积极追求(Hou et al., 2016)。

增强药物性能的前药开发

设计与1-(4-氨基苯基)-3-环戊基脲相关的化合物的前药,如2-(4-氨基苯基)苯并噻唑类化合物,是克服这些化合物脂溶性所带来挑战的战略方法。像2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑的赖氨酰胺等前药已显示出显著改善水溶性、稳定性和生物利用度。这种方法不仅增强了这些化合物的药物样性能,还由于它们在体内定量快速恢复为母体化合物,以及它们能够对各种癌细胞系产生细胞毒作用的持续血浆浓度,展示了临床评估的潜力(Bradshaw et al., 2002)。

材料科学中的机械致色效应

最近的研究还发现,像4-氨基苯基二硫化物这样与1-(4-氨基苯基)-3-环戊基脲结构相关的化合物,在环氧树脂网络中用作硬化剂时表现出机械致色效应。这一引人入胜的性质归因于在机械损伤时形成的中间自由基物种,这一点已通过理论研究得到确认。这一发现为这类化合物在先进材料复合材料中损伤检测的自报告材料开发中开辟了新的途径(Luzuriaga et al., 2016)。

作用机制

安全和危害

未来方向

The future directions for “1-(4-Aminophenyl)-3-cyclopentylurea” would depend on its specific applications. For example, covalent organic frameworks, a new type of porous materials, have been widely developed in the field of environmental remediation due to their advantages of easy modification and high specific surface area .

属性

IUPAC Name |

1-(4-aminophenyl)-3-cyclopentylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4,13H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVTZIGNCXJMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-cyclopentylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)

![1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1461182.png)

![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)

![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)